molecular formula C18H19BrN6O B6124340 N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B6124340
M. Wt: 415.3 g/mol
InChI Key: OFKXDOXKSIKFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a 3-methyl[1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-3-carboxamide moiety, which is further substituted with a 4-bromophenyl group. This structure combines a triazolopyridazine scaffold—known for its pharmacological relevance in kinase inhibition and RNA-binding protein modulation—with a brominated aromatic system that may enhance lipophilicity and target binding .

Properties

IUPAC Name

N-(4-bromophenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6O/c1-12-21-22-16-8-9-17(23-25(12)16)24-10-2-3-13(11-24)18(26)20-15-6-4-14(19)5-7-15/h4-9,13H,2-3,10-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKXDOXKSIKFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridazine ring system.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the triazolopyridazine intermediate with a piperidine derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases involving specific molecular targets.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Core Triazolopyridazine Derivatives

The triazolopyridazine scaffold is a common feature in several pharmacologically active compounds. Key structural variations include:

  • Substituents on the triazolo ring : The 3-methyl group in the target compound may influence steric hindrance and electronic properties compared to analogs like N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (Lin28-1632) , which lacks the piperidine-carboxamide bridge but shares the 3-methyltriazolopyridazine core .
  • Linker groups : The piperidine-carboxamide bridge in the target compound contrasts with the acetamide linker in Lin28-1632 and the pyrrolidine systems in N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (), which introduces a trifluoromethyl group for enhanced metabolic stability .

Aromatic Substitutions

  • Halogenated aryl groups: The 4-bromophenyl group in the target compound differs from the 4-chlorobenzyl substituent in N-(4-chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide ().
  • Non-halogenated analogs: Compounds like N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () replace halogens with benzyl groups, likely altering target selectivity due to reduced electronegativity .

Data Table: Key Structural Analogs and Properties

Compound Name Core Structure Aryl Substituent Linker/Functional Group Notable Properties Reference
Target Compound 3-methyl[1,2,4]triazolo[4,3-b]pyridazine 4-bromophenyl Piperidine-3-carboxamide High lipophilicity (predicted)
N-(4-chlorobenzyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 3-methyl[1,2,4]triazolo[4,3-b]pyridazine 4-chlorobenzyl Piperidine-3-carboxamide Enhanced metabolic stability vs. bromo analog
Lin28-1632 3-methyl[1,2,4]triazolo[4,3-b]pyridazine 3-phenyl N-Methylacetamide Lin28 inhibition at 80 µM
N-Phenyl-3-(1-(3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide 3-trifluoromethyl[1,2,4]triazolo[4,3-b]pyridazine Phenyl Pyrrolidine-propenamide Improved pharmacokinetics (trifluoromethyl effect)
N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine 6-methyl[1,2,4]triazolo[4,3-b]pyridazine Benzyl Amine linker Kinase-targeted activity

Physicochemical and Pharmacokinetic Considerations

  • Metabolic stability : Piperidine-carboxamide linkers, as seen in the target compound and its chlorobenzyl analog, may resist oxidative metabolism better than acetamide or propenamide systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.